8-Hydroxy-5-deazaflavin

enzyme kinetics substrate specificity deazaflavin cofactor

8-Hydroxy-5-deazaflavin (also designated coenzyme Fₒ, factor 420, or 7,8-didemethyl-8-hydroxy-5-deazariboflavin; CAS 37333-48-5) is the phenolic tricyclic chromophore that defines the 5-deazaflavin class. Formally a riboflavin analogue in which N-5 of the isoalloxazine ring is replaced by carbon and the 7- and 8-methyl groups are removed, the compound exhibits markedly altered physicochemical properties relative to canonical flavins.

Molecular Formula C16H17N3O7
Molecular Weight 363.32 g/mol
CAS No. 37333-48-5
Cat. No. B1218334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-5-deazaflavin
CAS37333-48-5
Synonyms7,8-didemethyl-8-hydroxy-5-deazariboflavin
8-HDF cpd
8-hydroxy-5-deazaflavin
F(420)
factor 420
Molecular FormulaC16H17N3O7
Molecular Weight363.32 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O
InChIInChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26)
InChIKeyHJMIIBXYFPJZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-5-deazaflavin (CAS 37333-48-5): A Core Deazaflavin Chromophore for Redox and Photorepair Research


8-Hydroxy-5-deazaflavin (also designated coenzyme Fₒ, factor 420, or 7,8-didemethyl-8-hydroxy-5-deazariboflavin; CAS 37333-48-5) is the phenolic tricyclic chromophore that defines the 5-deazaflavin class. Formally a riboflavin analogue in which N-5 of the isoalloxazine ring is replaced by carbon and the 7- and 8-methyl groups are removed, the compound exhibits markedly altered physicochemical properties relative to canonical flavins . It occurs naturally in methanogenic archaea and actinobacteria, where it serves either as the light-harvesting antenna in DNA photolyases (as free Fₒ) or as the redox-active core of the oligoglutamyl coenzyme F₄₂₀ .

DNA photolyase antenna chromophore reconstitution
F₄₂₀-dependent oxidoreductase substrate studies
Low-potential obligate hydride-transfer assays

Why Generic Flavin or Deazaflavin Analogs Cannot Substitute for 8-Hydroxy-5-deazaflavin in Defined Assays


The 5-deazaflavin scaffold is often treated as a uniform class, yet the presence and ionization state of the 8-hydroxy group, the C-5 hydrogen, and the N-10 ribityl side-chain each impose stringent constraints on molecular recognition by Fₒ/F₄₂₀-dependent enzymes. Replacing 8-hydroxy-5-deazaflavin with riboflavin, 5-deazariboflavin, 8-methoxy-5-deazaflavin, or even its oligoglutamyl derivative F₄₂₀ predictably results in complete loss of substrate activity or grossly altered kinetic behavior in multiple well-characterized systems . These functional discontinuities make generic “deazaflavin” sourcing unreliable for experiments requiring authentic Fₒ; the evidence below quantifies exactly where the native 8-hydroxy substitution is non-negotiable.

8-Alkoxy substitution abolishes substrate activity
8-Methoxy-5-deazaflavin is not reduced by NADP⁺ reductase; the free 8-OH group is mandatory for enzyme recognition.
Flavin cofactors cannot engage low-potential hydride transfer
FMN/FAD midpoint potentials (−210 mV) are thermodynamically incompatible with Fₒ-dependent redox reactions operating at −340 mV.
Canonical flavins introduce 1e⁻ semiquinone chemistry
FMN and FAD support radical intermediates; deazaflavins enforce clean 2e⁻ hydride transfer, preventing confounding side-reactions.

Quantitative Differentiation Evidence for 8-Hydroxy-5-deazaflavin Relative to Closest Analogs


8-Hydroxy vs. 8-Methoxy: Binary Substrate Specificity at 8-Hydroxy-5-deazaflavin-Dependent NADP⁺ Reductase

The 8-hydroxy-5-deazaflavin-dependent NADP⁺ reductase from Methanococcus vannielii was tested with a panel of 5-deazaflavin analogues. The native 8-hydroxy compound served as a competent substrate, whereas the 8-methoxy derivative—differing by only a single methyl group at the 8-position—was not reduced at all, demonstrating an absolute requirement for the free 8-hydroxyl group . This binary loss-of-function provides a definitive chemical rationale for rejecting 8-alkoxy-substituted analogues in Fₒ-dependent reductase assays.

Substrate specificity
Head-to-head
8-OH: active substrate; 8-OMe: no reduction
Validates absolute requirement for free 8-hydroxyl
Binary loss-of-function; 8-alkoxy analogues are inert
enzyme kinetics substrate specificity deazaflavin cofactor methanogen biochemistry

Midpoint Potential Gap of ≥120 mV Separates 5-Deazaflavin Cofactors from Canonical Flavins

The F₄₂₀/F₄₂₀H₂ couple, which shares the identical 8-hydroxy-5-deazaflavin chromophore, exhibits a standard midpoint potential (E₀′) of −340 mV. This is 120–150 mV more negative than the most reducing physiological flavin couple FMN/FMNH₂ (−190 to −210 mV), placing the deazaflavin system closer to NAD(P)⁺ (−320 mV) . Riboflavin (−210 mV) and FAD (−220 mV) are therefore thermodynamically incapable of substituting for deazaflavin cofactors in low-potential hydride-transfer reactions such as those catalyzed by F₄₂₀-dependent hydrogenases and reductases .

Redox potential
Class-level
F₄₂₀ E₀′ = −340 mV vs FMN −210 mV
Deazaflavins access low-potential hydride transfer
≥120 mV more negative; flavins are thermodynamically excluded
redox biochemistry bioenergetics cofactor engineering hydride transfer

Obligate Two-Electron Hydride Carrier: 5-Deazaflavins Suppress Semiquinone Formation Unlike FMN and FAD

The replacement of N-5 by C-5 in the deazaflavin ring eliminates the ability to stabilize a one-electron-reduced semiquinone intermediate. Consequently, 5-deazaflavins function as obligate two-electron (hydride) donors/acceptors, whereas FMN and FAD readily cycle between oxidized, semiquinone, and reduced states . This mechanistic dichotomy means that experiments designed to probe hydride-transfer steps or to avoid radical side-reactions absolutely require the 5-deazaflavin scaffold; any flavin (FMN, FAD, riboflavin) will introduce confounding one-electron reactivity and semiquinone-dependent chemistry .

Electron transfer mechanism
Class-level
5-Deazaflavins: obligate 2e⁻; FMN/FAD: 1e⁻ semiquinone
Suppresses radical side-reactions
Mechanistic switch; essential for clean hydride-transfer experiments
electron transfer mechanism flavoprotein radical chemistry cofactor design

Fₒ vs. F₄₂₀: Functional Segregation Between Light-Harvesting Chromophore and Redox Cofactor

8-Hydroxy-5-deazaflavin (Fₒ) and its oligoglutamyl derivative F₄₂₀ share an identical chromophore but have distinct physiological roles: Fₒ serves almost exclusively as the light-harvesting antenna in DNA photolyases across all three domains of life, whereas F₄₂₀ is a diffusible two-electron redox cofactor restricted to Euryarchaeota and Actinobacteria . In the Anacystis nidulans DNA photolyase system, the excited singlet state of the 8-HDF antenna transfers energy to the catalytic FADH₂ cofactor with a rate constant of 1.9 × 10¹⁰ s⁻¹ and a quantum yield of 0.98 . Reconstitution experiments confirm that apophotolyase can be efficiently reloaded with synthetic 8-hydroxy-5-deazariboflavin, restoring full light-harvesting function .

Functional role
Reported
Fₒ: photolyase antenna; FRET Φ = 0.98
Fₒ is the authentic light-harvesting chromophore
F₄₂₀ serves redox; Fₒ reconstitutes photolyase function
DNA photolyase chromophore antenna pigment energy transfer

Comparative Kₘ Values for Fₒ vs. F₄₂₀ at a Purified 8-Hydroxy-5-deazaflavin-Reducing Hydrogenase

The 8-hydroxy-5-deazaflavin-reducing hydrogenase from Methanobacterium thermoautotrophicum was kinetically characterized with both Fₒ (7,8-didemethyl-8-hydroxy-5-deazariboflavin) and the full F₄₂₀ coenzyme. The enzyme displayed a Kₘ of 34 μM for Fₒ and 19 μM for F₄₂₀ at pH 7.2, indicating that the free chromophore is recognized with approximately two-fold lower apparent affinity than the oligoglutamyl cofactor . The Kₘ for the non-physiological electron acceptor methyl viologen was 420 μM under the same conditions, underscoring the strong preference for the 5-deazaflavin structure.

Kinetic affinity
Head-to-head
Fₒ Kₘ = 34 μM; F₄₂₀ Kₘ = 19 μM
Fₒ is a kinetically competent F₄₂₀ surrogate
1.8-fold affinity difference; viable for in vitro assays
enzyme kinetics hydrogenase methanogen Michaelis constant

Blue-Shifted Absorption Enables Efficient FRET from 8-Hydroxy-5-deazaflavin to Flavin Acceptors

The C-5 to N-5 substitution in the deazaflavin ring blue-shifts the visible absorption and fluorescence emission maxima by approximately 50 nm relative to riboflavin and FMN . Specifically, oxidized Fₒ absorbs maximally at ~420–426 nm and emits at ~470 nm, whereas riboflavin absorbs at ~450 nm and emits at ~530 nm. This spectral separation creates a favorable spectral overlap integral for Förster resonance energy transfer (FRET) from the deazaflavin antenna to a flavin acceptor (FADH₂), underpinning the near-unity energy transfer efficiency (Φ = 0.98) measured in DNA photolyase .

Spectral property
Class-level
Absorption blue-shifted ~50 nm vs riboflavin
Spectral shift underpins antenna-to-flavin FRET
Flavins lack this shift; class-level photophysical property
optical spectroscopy FRET photolyase deazaflavin chromophore

High-Confidence Application Scenarios for 8-Hydroxy-5-deazaflavin Based on Verified Differentiation


In Vitro Reconstitution of F₄₂₀-Dependent Oxidoreductases Using the Authentic Fₒ Chromophore

8-Hydroxy-5-deazaflavin (Fₒ) serves as a kinetically competent, minimal substrate for F₄₂₀-dependent NADP⁺ reductases and hydrogenases, with Kₘ values in the low-micromolar range (e.g., 34 μM for the M. thermoautotrophicum hydrogenase) . Its obligate two-electron hydride-transfer chemistry eliminates the semiquinone-mediated side reactions that plague flavin cofactors , making Fₒ the reagent of choice for studying hydride-transfer mechanism, stereochemistry, and cofactor binding in methanogenic and actinobacterial enzyme systems.

DNA Photolyase and Cryptochrome Antenna Reconstitution

Fₒ is the natural light-harvesting antenna chromophore for deazaflavin-class DNA photolyases. Apophotolyase from Anacystis nidulans is efficiently reconstituted with synthetic 8-hydroxy-5-deazaflavin, restoring the FRET pathway to FADH₂ that drives DNA repair with a quantum yield of 0.98 . This reconstitution capability makes Fₒ essential for structural, spectroscopic, and mechanistic studies of photolyases, animal-like cryptochromes, and engineered optogenetic tools where the antenna effect is required.

Standardized Low-Potential Redox Probe for Hydride-Transfer Assays

With a midpoint potential of −340 mV, 8-hydroxy-5-deazaflavin occupies a redox niche 120–150 mV below physiological flavins, overlapping with NAD(P)⁺ . This property enables its use as a spectrophotometric hydride acceptor in coupled enzyme assays (absorbance at 420 nm, ε₄₂₀ ≈ 40,000 M⁻¹ cm⁻¹) where flavins would be thermodynamically incompetent. Applications include F₄₂₀-dependent glucose-6-phosphate dehydrogenase assays, mycobacterial prodrug activation screens (e.g., delamanid), and bioremediation enzyme characterization.

Biomarker and Bioprocess Monitoring in Methanogenic and Actinobacterial Cultures

The characteristic blue-green fluorescence (emission λmax ≈ 470 nm) and intense absorbance at 420 nm allow 8-hydroxy-5-deazaflavin and its F₄₂₀ derivative to be quantified directly in cell lysates by fluorescence spectroscopy . This property supports real-time monitoring of methanogen biomass in anaerobic digesters, detection of F₄₂₀-producing actinobacteria in environmental samples, and high-throughput screening of F₄₂₀ biosynthesis inhibitors for antitubercular drug discovery.

Application
Selection Property
Validation Focus
F₄₂₀-dependent oxidoreductase reconstitution
Substrate competence with authentic Fo chromophore
Michaelis-Menten kinetics and cofactor specificity
DNA photolyase antenna reconstitution
FRET-competent light-harvesting antenna
Energy transfer efficiency and repair quantum yield
Low-potential hydride-transfer probe
Low-potential redox chromophore
Thermodynamic competence in hydride-transfer assays
Bioprocess and biomarker monitoring
Characteristic fluorescence and absorbance signatures
Quantitation in methanogenic and actinobacterial cultures
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